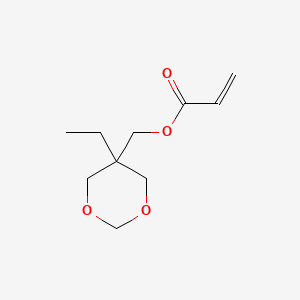
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione
Descripción general
Descripción
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione is a compound that involves the metal hafnium . The other component, 2,2,6,6-tetramethylheptane-3,5-dione, also known as Dipivaloylmethane, is a stable, anhydrous reagent. It undergoes O-additions and C-additions. In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is used in the synthesis of α-aryl-β-diketones and dicyanamidobenzene-bridge diruthenium complex . It also serves as an ancillary ligand in the synthesis of orange-emitting iridium (III) complex . A study has shown that bis(2,2,6,6-tetramethyl-3,5-heptanedionato)barium(II) was synthesized and its structure was identified by FTIR, 1H NMR, 13C NMR, and ESI–MS spectroscopy .Molecular Structure Analysis
The molecular formula of 2,2,6,6-tetramethylheptane-3,5-dione is C11H20O2 . The InChI key is YRAJNWYBUCUFBD-UHFFFAOYSA-N .Chemical Reactions Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione undergoes O-additions and C-additions . It acts as an air-stable ligand for metal catalysts in various reactions .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyl-3,5-heptanedione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Thermal Properties and Volatility
Research has explored the thermal behavior of hafnium(IV) β-diketonates, including hafnium(IV) 2,2,6,6-tetramethylheptane-3,5-dionate. These compounds exhibit significant volatility, making them ideal for applications requiring precise thermal control. The study by Zherikova et al. (2008) investigated their thermal properties through thermogravimetry and differential scanning calorimetry, revealing insights into their sublimation and evaporation processes, which are crucial for materials science and engineering applications Zherikova et al., 2008.
Optical and Electronic Applications
Hafnium-based materials, notably HfO2 films, have been studied for their optical properties. Ayupov et al. (2009) utilized Hf(thd)4 for depositing HfO2 coatings, which demonstrated the potential for applications in optics and electronics. The controlled growth of HfO2 nanocrystals during film annealing points to applications in semiconductors and nano-optical devices Ayupov et al., 2009.
High-Temperature Applications
Hafnia and hafnia-toughened ceramics have been recognized for their potential in high-temperature structural applications, leveraging the high transformation temperature of HfO2. The research by Wang et al. (1992) discusses the properties and applications of HfO2-based materials in environments exceeding 1000 °C, highlighting their importance in aerospace and energy sectors Wang et al., 1992.
Molecular Clusters and Luminescence Sensing
Passadis et al. (2022) explored the chemistry of Hafnium(IV) with various ligands, synthesizing unique Hf clusters that exhibit fluorescence. These findings open up possibilities for Hafnium(IV) in designing molecule-based materials for sensing, catalysis, and electronic devices, demonstrating the versatility of Hafnium-based compounds in advanced technological applications Passadis et al., 2022.
Synthesis and Chemical Vapor Deposition (CVD)
The synthesis of hafnium complexes and their application in depositing thin films via CVD techniques have been extensively studied. Abrutis et al. (2004) reported on using hafnium oxoneopentoxide as a precursor for HfO2 films, showing the adaptability of Hafnium compounds in fabricating coatings with specific properties for electronics and protective applications Abrutis et al., 2004.
Propiedades
IUPAC Name |
hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H20O2.Hf/c4*1-10(2,3)8(12)7-9(13)11(4,5)6;/h4*7H2,1-6H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOVRVQNKGJZDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Hf] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H80HfO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
915.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hafnium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
63370-90-1 | |
| Record name | NSC174885 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



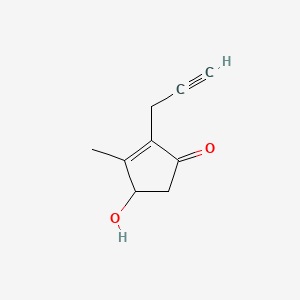
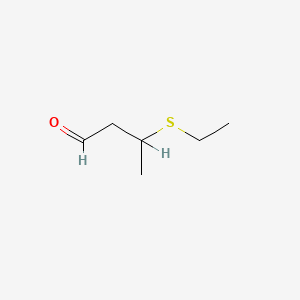
![Benzoic acid, 2-[[3-[[(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)amino]carbonyl]-2-hydroxy-1-naphthalenyl]azo]-, butyl ester](/img/structure/B1584669.png)
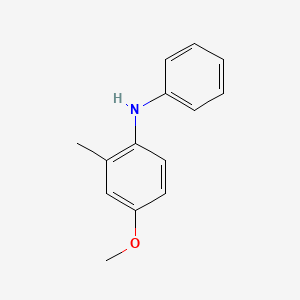
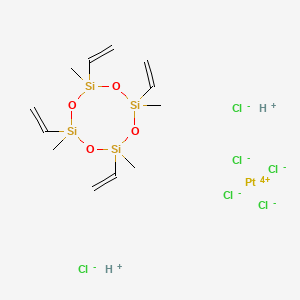
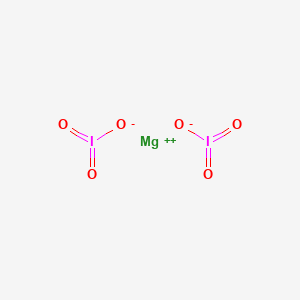
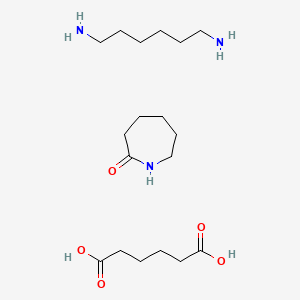
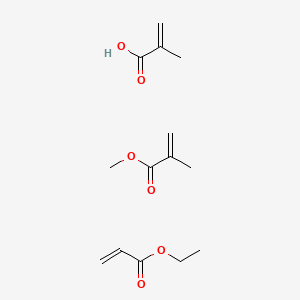
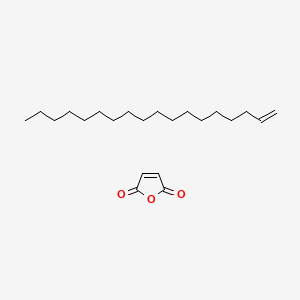
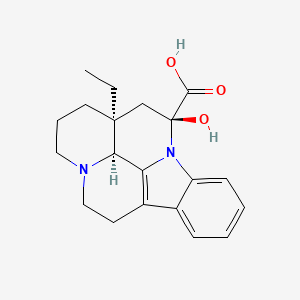
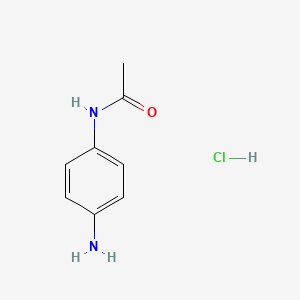
![3-[[2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl]amino]-N-[4-[(2-methoxyphenyl)diazenyl]-5-oxo-1-(2,4,6-trichlorophenyl)-4H-pyrazol-3-yl]benzamide](/img/no-structure.png)
